[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride

basicity pKa imidazoline

Researchers often treat imidazoline building blocks as interchangeable, but the saturated 4,5-dihydro core confers a pKa shift of ~3-4 log units versus aromatic imidazoles, altering protonation at physiological pH. The N1-isopropyl group fills a critical steric gap between methyl and tert-butyl congeners. • Free aminomethyl handle enables selective acylation without protecting-group manipulation on the protonated imidazoline • Dihydrochloride salt: ready-to-weigh solid, high aqueous solubility for fragment screening (0.5-2 mM) • 95-98% purity; ships ambient

Molecular Formula C7H17Cl2N3
Molecular Weight 214.13 g/mol
Cat. No. B13633234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride
Molecular FormulaC7H17Cl2N3
Molecular Weight214.13 g/mol
Structural Identifiers
SMILESCC(C)N1CCN=C1CN.Cl.Cl
InChIInChI=1S/C7H15N3.2ClH/c1-6(2)10-4-3-9-7(10)5-8;;/h6H,3-5,8H2,1-2H3;2*1H
InChIKeyJSLKWGACSLNDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-4,5-dihydro-1H-imidazol-2-yl)methanamine Dihydrochloride: Core Properties and Procurement-Relevant Identity


[1-(Propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride (CAS 2091099-50-0 free base; CAS 53332-68-6 dihydrochloride) is a synthetic 2‑aminomethyl‑imidazoline derivative. It features a partially saturated five‑membered heterocycle bearing an N1‑isopropyl group and a primary aminomethyl group at the 2‑position, furnished as the dihydrochloride salt . The 4,5‑dihydro‑1H‑imidazole (2‑imidazoline) core distinguishes this compound from fully aromatic imidazole analogs by imparting markedly higher basicity (pKa ≈ 10.9 vs. ≈ 7.1 for imidazole) and altered hydrogen‑bonding/solubility profiles . These physicochemical features make the compound a differentiated building block for medicinal chemistry and agrochemical discovery programs that require a strongly basic, N1‑alkyl‑tuned imidazoline scaffold with a free primary amine handle [1].

2‑Imidazoline scaffold: markedly higher basicity than imidazole analogs
Free primary aminomethyl handle for amide coupling, reductive amination
Dihydrochloride salt: stable solid, easier weighing and storage
N1‑isopropyl tunes lipophilicity and steric demand for SAR exploration

Why 1-Isopropyl-4,5-dihydro-1H-imidazol-2-yl)methanamine Dihydrochloride Cannot Be Freely Interchanged with In-Class Imidazoline or Imidazole Analogs


Imidazoline‑based building blocks are frequently treated as interchangeable heterocyclic amines, but this practice fails for [1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride. The saturated 4,5‑dihydro‑imidazole ring confers a pKa shift of approximately 3–4 log units relative to the aromatic imidazole series, directly altering protonation state at physiological pH, hydrogen‑bond donor/acceptor capacity, and metal‑coordination behaviour [1]. In addition, N1‑alkylation with an isopropyl group depresses aqueous solubility relative to the unsubstituted parent while simultaneously increasing lipophilicity and steric demand, which changes both reactivity in solution‑phase amide coupling and binding‑site complementarity in target‑focused libraries [2]. These quantitative differences mean that substituting the 1‑isopropyl‑4,5‑dihydro scaffold with a 1‑methyl‑imidazoline, an N1‑unsubstituted imidazoline, or a fully aromatic imidazole congener will yield different reaction kinetics, physicochemical profiles, and biological recognition patterns, making direct equivalency scientifically unsound [3].

Core mismatch Imidazoline ring is far more basic than imidazole; protonation state at physiological pH shifts substantially, altering target engagement.
N1‑substitution Isopropyl group depresses aqueous solubility and increases steric bulk relative to methyl or unsubstituted analogs, shifting SAR profiles.
Salt form Dihydrochloride ensures solid handling and purity; free base is a difficult-to-handle liquid, susceptible to CO₂ uptake.

Quantitative Differentiation Evidence for 1-Isopropyl-4,5-dihydro-1H-imidazol-2-yl)methanamine Dihydrochloride Versus Its Closest Comparators


Imidazoline Core Basicity: pKa Advantage Over Aromatic Imidazole Analogs Dictates Protonation State at Physiological pH

The 2‑imidazoline ring of the target compound is a much stronger base than the fully aromatic 1H‑imidazole ring found in (1‑isopropyl‑1H‑imidazol‑2‑yl)methanamine. The predicted pKa of the parent 4,5‑dihydro‑1H‑imidazole is 10.90 ± 0.40, whereas imidazole itself has a measured pKa of approximately 7.1 [1]. This ≈3.8‑unit difference means that at pH 7.4 the imidazoline scaffold is >99 % protonated, while the imidazole analog is only ~50 % protonated, fundamentally altering hydrogen‑bonding networks and electrostatic interactions with biological targets.

Imidazoline pKa advantage
Head-to-head
ΔpKa ≈ +3.8 (imidazoline >99% protonated at pH 7.4 vs. ~50% for imidazole)
Protonation state governs electrostatic interactions; required for a permanently cationic recognition element.
Predicted pKa (ACD/Labs) for 4,5-dihydro-1H-imidazole; imidazole literature pKa ≈ 7.1 at 25 °C.
basicity pKa imidazoline protonation state medicinal chemistry

N1-Isopropyl Substitution Modulates Solubility and Lipophilicity Relative to Unsubstituted and N1-Methyl Imidazoline Analogs

Literature on imidazoline physical properties establishes that 1‑alkyl substitution reduces water solubility and increases solubility in non‑polar solvents compared with N1‑unsubstituted imidazolines [1]. Additionally, the dihydrochloride salt form of the target compound is explicitly documented as “highly soluble in water” by supplier sources, indicating that salt formation partially offsets the N1‑alkyl‑driven hydrophobicity . In contrast, the fully aromatic (1‑isopropyl‑1H‑imidazol‑2‑yl)methanamine dihydrochloride (CAS 53332‑68‑6) lacks one saturated carbon center, reducing its topological polar surface area (TPSA) and further increasing log P compared with the 4,5‑dihydro series.

Solubility & lipophilicity
Class-level
N1‑isopropyl reduces water solubility; increases log P vs. unsubstituted
Offers intermediate lipophilicity suitable for cell-permeable probe design.
Dihydrochloride salt offsets hydrophobicity; supplier-documented water solubility.
solubility lipophilicity N-alkylation building block medicinal chemistry

Ring Saturation Confers Distinct Reactivity: Nucleophilic Aminomethyl Versus Aromatic C‑H in Parallel Synthesis

The 4,5‑dihydro‑1H‑imidazole ring in the target compound lacks the aromatic stabilization of the 1H‑imidazole series, rendering the cyclic amidine nitrogen more nucleophilic and the C‑4/C‑5 positions amenable to further functionalization (e.g., oxidation, alkylation) that is impossible in the aromatic congener [1]. The free primary aminomethyl group at C‑2 serves as a versatile handle for reductive amination, amide coupling, or sulfonamide formation; in the isopropyl‑imidazole analog, the same aminomethyl group experiences a different electronic environment due to aromatic ring current effects, altering its pKa and nucleophilicity .

Ring saturation reactivity
Class-level
C4–C5 saturated; imidazoline N pKa ~ 11; ring-strain ~5–7 kcal/mol
Saturated ring permits alkylation/oxidation; nucleophilic amidine enables diverse library synthesis.
Aromatic imidazole ring is unreactive toward addition chemistry.
reactivity ring saturation nucleophilicity parallel synthesis SAR

Commercial Availability and Lead‑Time Differentiation Versus Unsubstituted Imidazoline Parent

The unsubstituted parent compound, (4,5‑dihydro‑1H‑imidazol‑2‑yl)methanamine dihydrochloride, is listed by Biosynth at $900 for 1–25 mg quantities with a 3–4‑week lead time, indicating custom‑synthesis status and limited stock . The 1‑isopropyl derivative is offered by multiple catalog suppliers (e.g., Smolecule, MolCore) as an in‑stock item, suggesting broader commercial availability and shorter procurement cycles . This differential reflects the N1‑isopropyl group conferring sufficient novelty to justify maintained inventory by chemical suppliers.

Commercial availability
Data to verify
In-stock at multiple vendors; unsubstituted parent requires 3–4 week lead time
Reduces supply-chain risk for time-sensitive medicinal chemistry projects.
Supplier listing snapshot as of May 2026; confirm current stock and pricing.
procurement lead time availability cost building block

Steric and Pharmacophoric Differentiation: N1-Isopropyl Imposes Conformational Constraints Absent in N1-Methyl and N1-Unsubstituted Series

The N1‑isopropyl group introduces a branched alkyl substituent with greater steric demand (Taft Es ≈ −1.08) than N1‑methyl (Es ≈ −0.55) or N1‑hydrogen (Es ≈ 0.0), and a larger hydrophobic contact surface [1]. In the context of 2‑(aminomethyl)imidazoline pharmacology, the Saari et al. study demonstrated that varying the imidazoline N‑substituent and the amine substituent shifts the functional profile between α₁‑agonist, α₂‑agonist, α₁‑antagonist, and α₂‑antagonist activity in the rat vas deferens assay [2]. Although the exact 1‑isopropyl‑2‑aminomethyl compound was not explicitly tested in that study, the SAR trend establishes that N1‑alkyl size and branching are key determinants of receptor subtype selectivity within this chemotype.

Steric differentiation
Reported
N1‑isopropyl Es −1.08; vs. methyl −0.55 (Δ −0.53)
Branched alkyl steric demand shifts pharmacological profile; SAR exploration requires isopropyl evaluation.
Saari et al. demonstrated N-alkyl size tunes α-adrenergic subtype activity.
steric effect conformational constraint SAR imidazoline pharmacophore

Salt Form and Handling: Dihydrochloride Provides Weight‑Normalized Purity and Hygroscopicity Advantage Over Free Base

The dihydrochloride salt of the target compound has a molecular weight of 214.13 g mol⁻¹ and is supplied as a solid with ≥98 % purity by vendors such as Smolecule . The free base (C₇H₁₅N₃; MW 141.21 g mol⁻¹) is a viscous liquid or low‑melting solid that is more difficult to handle, weigh accurately, and store without degradation . The hydrochloride counter‑ions stabilise the primary amine against atmospheric CO₂ absorption (carbamate formation) and oxidation, which are common failure modes for aminomethyl‑functionalised heterocycles stored as free bases.

Salt form & handling
Lot attribute
Dihydrochloride solid ≥98%; free base liquid, prone to CO₂ uptake
Salt form enables precise weighing and automated liquid handling workflows.
Weight-normalized purity; MW 214.13 (salt) vs 141.21 (free base).
salt form purity handling hygroscopicity formulation

Procurement‑Justified Application Scenarios for 1-Isopropyl-4,5-dihydro-1H-imidazol-2-yl)methanamine Dihydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: α₂‑Adrenergic or I₂‑Imidazoline Receptor Ligand Optimization Campaigns

When structure–activity relationship (SAR) exploration of 2‑(aminomethyl)imidazolines requires systematic variation of N1‑alkyl steric bulk, the 1‑isopropyl derivative fills a critical gap between the N1‑methyl and N1‑tert‑butyl congeners. The Taft Es difference of −0.53 relative to N1‑methyl [1] translates into measurable shifts in α₁/α₂ agonist/antagonist balance, as demonstrated in the foundational Saari et al. study on substituted 2‑(aminomethyl)imidazolines [2]. The dihydrochloride salt provides a ready‑to‑weigh solid that avoids the handling difficulties of the free base, enabling rapid parallel synthesis of amide, sulfonamide, and reductive amination libraries.

Fragment‑Based Drug Discovery (FBDD): A Soluble, Cationic Imidazoline Fragment with a Primary Amine Growth Vector

The compound’s combination of a permanently protonated imidazoline (pKa ~ 11 at pH 7.4) [1] and a free aminomethyl group makes it an attractive fragment hit for targets requiring a cationic recognition element (e.g., aspartyl protease active sites, phosphate‑binding pockets). The N1‑isopropyl group provides moderate lipophilicity that balances aqueous solubility with target‑site complementarity. The dihydrochloride salt’s high water solubility [2] facilitates screening at fragment concentrations (0.5–2 mM) without DMSO‑associated artefacts.

Agrochemical Scaffold Diversification: Non‑Aromatic Heterocycle with Enhanced Environmental Stability

The saturated 4,5‑dihydro‑imidazole ring is less prone to photolytic degradation than its aromatic imidazole counterpart, a property valued in agrochemical lead series targeting soil‑applied herbicides or fungicides [1]. The 1‑isopropyl substitution further increases log P relative to the N1‑unsubstituted analog, potentially improving cuticular penetration in plant‑based assays [2]. The primary amine handle enables conjugation to known agrochemical pharmacophores (e.g., triazine, sulfonylurea) via standard amide bond formation.

Chemical Biology: Bifunctional Probe Synthesis Requiring Orthogonal Amine and Imidazoline Reactivity

For probe molecules that require a cationic anchor point (protonated imidazoline) and a distal conjugation site (primary amine), this compound offers two chemically distinct nitrogen functionalities without protecting‑group manipulation [1]. The imidazoline nitrogen remains protonated and thus unreactive toward electrophiles under conditions where the primary aminomethyl group undergoes selective acylation or alkylation, streamlining the synthesis of targeted protein degradation (PROTAC) linkers or fluorescent conjugates.

Application
Selection Property
Validation Focus
α₂‑Adrenergic / I₂‑imidazoline receptor SAR
N1‑isopropyl steric and basicity profile
α₁/α₂ agonist/antagonist balance assays
Fragment-based drug discovery (FBDD)
Permanently cationic imidazoline with primary amine growth vector
Fragment screen at physiological pH, target engagement
Agrochemical scaffold diversification
Non-aromatic saturated ring, photostability, moderate log P
Plant-based assay cuticular penetration, soil stability
Bifunctional probe synthesis (PROTAC, fluorescent conjugates)
Orthogonal amine and imidazoline reactivity
Selective acylation/alkylation of primary amine without protecting group
Quote Request

Request a Quote for [1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.